molecular formula C21H40N2 B1250206 Clathculin B

Clathculin B

Cat. No. B1250206
M. Wt: 320.6 g/mol
InChI Key: LRDAKSVDWSIEGO-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clathculin B is a natural product found in Clathrina and Ascaltis reticulum with data available.

Scientific Research Applications

Clathrate Hydrate Technology

  • Replacement Reactions in Clathrate Hydrates :

    • Clathrate hydrates have gained attention for their potential in sequestering CO2 and recovering natural gas through replacement reactions. These reactions involve using CO2 to replace methane gas trapped in clathrate hydrates in deep-sea or permafrost areas. The review by Komatsu et al. (2013) details research progress in these replacement reactions and analytical methods, highlighting the potential of clathrate hydrates in unconventional natural gas processes (Komatsu et al., 2013).
  • Gas Hydrate Formation in Separation Processes :

    • The formation of gas hydrates has been explored as a novel separation technology, showing potential for effecting difficult separations with lower energy utilization. The review by Eslamimanesh et al. (2012) provides a comprehensive survey of experimental studies performed on separation processes using gas hydrate formation technology. The review underscores the need for further theoretical, experimental, and economic studies to establish the sustainability of this technology (Eslamimanesh et al., 2012).
  • Clathrate Hydrate Technology for Water Reclamation :

    • Clathrate hydrates are also considered for water reclamation from brackish water, seawater, wastewater, and industrial effluents. The technology is based on forming, separating, and dissociating hydrate crystals devoid of salt and metal ions. Sahu (2021) presents a comprehensive review of studies on clathrate hydrates as carriers for water desalination and treatment. The review reports several advancements towards novel reactor design, efficient separation methods, and hybrid processes, presenting clathrate hydrate technology as a viable alternative for water reclamation (Sahu, 2021).

properties

Product Name

Clathculin B

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

N'-[(Z)-heptadec-12-en-10-ynyl]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(3)21-19-22-2/h7-8,22H,4-6,11-21H2,1-3H3/b8-7-

InChI Key

LRDAKSVDWSIEGO-FPLPWBNLSA-N

Isomeric SMILES

CCCC/C=C\C#CCCCCCCCCCN(C)CCNC

Canonical SMILES

CCCCC=CC#CCCCCCCCCCN(C)CCNC

synonyms

clathculin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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